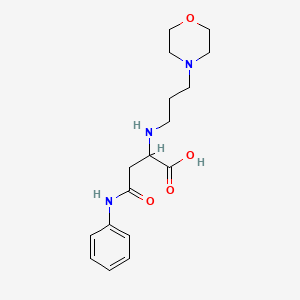
2-((3-Morpholinopropyl)amino)-4-oxo-4-(phenylamino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-Morpholinopropyl)amino)-4-oxo-4-(phenylamino)butanoic acid, also known as MPAA, is a chemical compound that has been found to have significant scientific research applications. MPAA is a synthetic compound that was first synthesized in 2007, and since then, it has been studied for its potential use in various fields of research, including biochemistry, pharmacology, and medicine.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Compounds with morpholino and phenylamino groups have been synthesized and evaluated for various biological activities. For instance, a series of 4-aryl-2-N-morpholino-4-oxo-2-butenoic acids were synthesized, showing moderate antimicrobial and analgesic activity. These findings suggest that structurally related compounds, including "2-((3-Morpholinopropyl)amino)-4-oxo-4-(phenylamino)butanoic acid," might also possess similar biological properties (Koz’minykh et al., 2004).
Medicinal Chemistry Applications
In medicinal chemistry, morpholine and its derivatives are explored for their potential as intermediates in the synthesis of pharmaceuticals. For example, 4-(4-Aminophenyl)-3-morpholinone, a key intermediate of the anticoagulant Rivaroxaban, was synthesized from bromobenzene through reactions involving 2-aminoethanol, showcasing the versatility of morpholine-containing compounds in drug synthesis (Luo Lingyan et al., 2011).
Chemical Synthesis and Modification
The reactivity of compounds with morpholine and phenylamino groups towards different reagents opens pathways for chemical synthesis and the creation of novel derivatives. For instance, reactions involving morpholine and amines in the presence of acetic acid or ammonium acetate have led to the synthesis of diverse compounds, including diaminomethylene furanones, indicating that "2-((3-Morpholinopropyl)amino)-4-oxo-4-(phenylamino)butanoic acid" could be a versatile precursor in organic synthesis (Yamagata et al., 2002).
Eigenschaften
IUPAC Name |
4-anilino-2-(3-morpholin-4-ylpropylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c21-16(19-14-5-2-1-3-6-14)13-15(17(22)23)18-7-4-8-20-9-11-24-12-10-20/h1-3,5-6,15,18H,4,7-13H2,(H,19,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPASZZXACWBMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(CC(=O)NC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-Morpholinopropyl)amino)-4-oxo-4-(phenylamino)butanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N'-[4-(trifluoromethyl)pyridin-2-yl]propanehydrazide](/img/structure/B2615114.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2615115.png)
![ethyl 4-[(4-chlorophenyl)sulfonyl]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2615116.png)
![6-[4-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2615117.png)
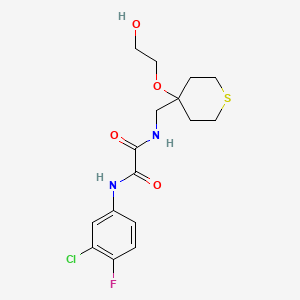
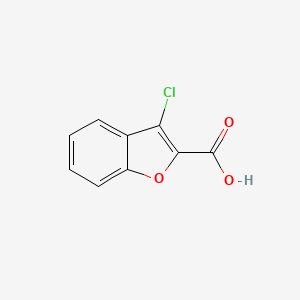
![3-[5-(3-Chloro-4-fluorophenyl)-2-furyl]acrylic acid](/img/structure/B2615123.png)
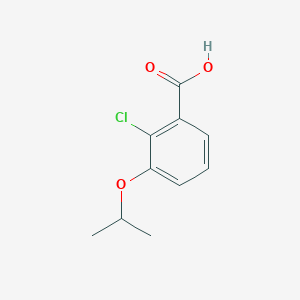
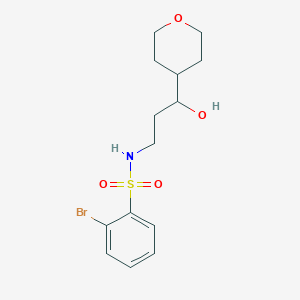

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2615130.png)
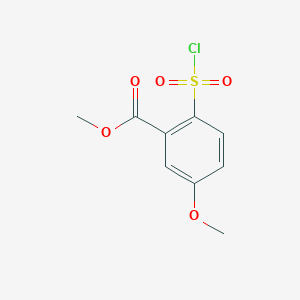
![7-[4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butyl]-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2615133.png)
![N-[2-(1-methyl-1H-indol-5-yl)ethyl]pent-4-enamide](/img/structure/B2615135.png)